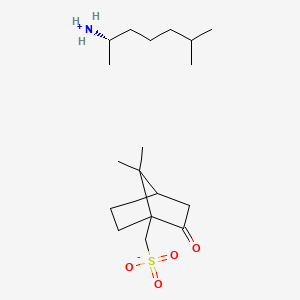
3-O-Acetylerythrodiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythrodiol 3-acetate can be synthesized by the acetylation of erythrodiol. The process typically involves reacting erythrodiol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the acetate ester.
Industrial Production Methods: Industrial production of erythrodiol 3-acetate often involves extraction from natural sources followed by purification. The extraction process may use solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Erythrodiol 3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrodiol derivatives with different functional groups.
Reduction: Reduction reactions can convert erythrodiol 3-acetate into other triterpenoid compounds.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various erythrodiol derivatives with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Erythrodiol 3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.
Mécanisme D'action
The mechanism of action of erythrodiol 3-acetate involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Uvaol: A triterpenoid alcohol with comparable biological activities.
Betulinic Acid: Known for its anticancer and anti-inflammatory effects.
Uniqueness: Erythrodiol 3-acetate is unique due to its specific molecular structure, which allows it to interact with different biological targets more effectively. Its acetylated form enhances its bioavailability and stability compared to its non-acetylated counterparts .
Propriétés
Numéro CAS |
7089-38-5 |
|---|---|
Formule moléculaire |
C32H52O3 |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
[(3S,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-21(34)35-26-12-13-29(6)24(28(26,4)5)11-14-31(8)25(29)10-9-22-23-19-27(2,3)15-17-32(23,20-33)18-16-30(22,31)7/h9,23-26,33H,10-20H2,1-8H3/t23-,24?,25+,26-,29-,30+,31+,32+/m0/s1 |
Clé InChI |
HXBWNAVRXULPIK-HTQKRWCJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)CO)(C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)







![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

